
An In-depth Technical Guide to 3-Cyclopropyl-3-
oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Cyclopropyl-3-oxopropanenitrile, a versatile β-ketonitrile, serves as a crucial building block

in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.

This technical guide provides a comprehensive overview of its physicochemical properties,

detailed experimental protocols for its characterization, and an exploration of its role in the

development of novel drug candidates, particularly in the context of cancer and inflammatory

diseases. The information presented herein is intended to support researchers and drug

development professionals in leveraging the unique chemical attributes of this compound for

advanced scientific inquiry.

Physicochemical Properties
3-Cyclopropyl-3-oxopropanenitrile is a colorless to yellow liquid or semi-solid at room

temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyclopropyl-3-oxopropanenitrile
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Property Value Source(s)

Molecular Formula C₆H₇NO

Molecular Weight 109.13 g/mol

Density 1.156 g/cm³ [1]

Boiling Point 187.9 °C at 760 mmHg [1]

124-128 °C at 21 Torr [2]

Flash Point 67.4 °C [1]

pKa 9.90 ± 0.20 [2]

XLogP3 0.3

Physical Form
Colorless to Yellow Liquid or

Semi-Solid

Storage Temperature

Keep in dark place, inert

atmosphere, store in freezer,

under -20°C

[3]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-
Cyclopropyl-3-oxopropanenitrile.

¹H-NMR Spectroscopy
A predicted ¹H-NMR spectrum in CDCl₃ shows the following characteristic peaks:

δ 1.05-1.15 ppm (2H, m): Corresponds to two methylene protons of the cyclopropyl ring.[1]

δ 1.18-1.25 ppm (2H, m): Corresponds to the other two methylene protons of the cyclopropyl

ring.[1]

δ 2.06-2.15 ppm (1H, m): Represents the methine proton of the cyclopropyl ring.[1]
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δ 3.64 ppm (2H, s): A singlet corresponding to the methylene protons adjacent to the nitrile

group.[1]

Infrared (IR) Spectroscopy
An experimental transmission IR spectrum is available for 3-Cyclopropyl-3-
oxopropanenitrile, which is crucial for identifying its functional groups.[4] Key expected

absorptions would include:

A sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.

A strong absorption band around 1710 cm⁻¹ for the ketone (C=O) stretch.

C-H stretching vibrations for the cyclopropyl and methylene groups in the region of 2850-

3000 cm⁻¹.

Mass Spectrometry
The exact mass of 3-Cyclopropyl-3-oxopropanenitrile is 109.052763847 Da.[5] In a mass

spectrum, the molecular ion peak [M]⁺ would be observed at m/z 109.05222.[6] Other predicted

adducts include [M+H]⁺ at m/z 110.06004 and [M+Na]⁺ at m/z 132.04198.[6]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Cyclopropyl-3-
oxopropanenitrile is not readily available in the searched literature, a general synthetic

approach can be inferred from the synthesis of similar β-ketonitriles. A plausible method

involves the acylation of a nitrile anion with a cyclopropylcarbonyl derivative. For instance, the

reaction of cyclopropanecarbonyl chloride with the anion of acetonitrile would yield the target

compound. A related synthesis of a similar compound, ethyl 3-cyclopropyl-3-oxopropionate,

involves the reaction of ethyl hydrogen malonate with n-butyllithium followed by the addition of

cyclopropanecarbonyl chloride.[7]

The reactivity of 3-Cyclopropyl-3-oxopropanenitrile is characteristic of β-ketonitriles, which

are valuable intermediates in organic synthesis. The presence of the ketone and nitrile

functional groups, along with the acidic α-protons, allows for a wide range of chemical

transformations.
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Role in Drug Discovery and Development
3-Cyclopropyl-3-oxopropanenitrile is a key precursor in the synthesis of various biologically

active molecules.

Precursor for Anticancer Agents
This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives that have been

investigated for their potential to act against carcinogenesis in breast cancer cell lines.[2] The

structural motif of 3-Cyclopropyl-3-oxopropanenitrile provides a scaffold for building more

complex molecules with potential cytotoxic effects on cancer cells. While direct cytotoxicity data

for the title compound on breast cancer cell lines is not available, the derivatives synthesized

from it are of significant interest in oncology research.[8][9]

Intermediate for MAP Kinase Inhibitors
3-Cyclopropyl-3-oxopropanenitrile also serves as a building block in the structure-based

design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein

(MAP) kinase p38α.[2] The p38α MAP kinase signaling pathway is crucial in regulating the

production of pro-inflammatory cytokines and is a key target in the development of treatments

for inflammatory diseases and certain cancers.[10] The unique cyclopropyl ketone moiety can

be incorporated into larger molecules designed to fit into the active site of the p38α enzyme,

potentially leading to potent and selective inhibition.

Experimental Protocols
The following are generalized experimental protocols for the determination of the

physicochemical and spectroscopic properties of 3-Cyclopropyl-3-oxopropanenitrile.

Melting Point Determination
Apparatus: Capillary melting point apparatus.

Procedure:

A small amount of the solid sample is packed into a capillary tube, sealed at one end.

The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes liquid are recorded as the melting point range.

Solubility Determination
Procedure:

To a small test tube containing approximately 1 mL of the solvent (e.g., water, ethanol,

DMSO, acetone), add a small, accurately weighed amount of 3-Cyclopropyl-3-
oxopropanenitrile (e.g., 10 mg).

Vortex the mixture for 30 seconds.

Visually inspect the solution for any undissolved solid. If the solid has completely

dissolved, the compound is considered soluble in that solvent at that concentration.

Spectroscopic Analysis
Infrared (IR) Spectroscopy (Liquid Film):

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin film.

Mount the plates in the spectrometer and acquire the spectrum.

¹³C-NMR Spectroscopy:

Dissolve an appropriate amount of the sample (typically 10-50 mg) in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire the ¹³C-NMR spectrum using a high-field NMR spectrometer. The chemical shifts

for sp³-hybridized carbons generally appear between 0 and 90 ppm, while sp² carbons are

found between 110 and 220 ppm. Carbonyl carbons are typically observed in the 160 to

220 ppm range.[11][12]
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Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate ionization source

(e.g., electrospray ionization - ESI).

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and

any fragment ions.

Visualizations
Synthesis Workflow

General Synthesis Workflow for 3-Cyclopropyl-3-oxopropanenitrile
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Caption: General workflow for the synthesis of 3-Cyclopropyl-3-oxopropanenitrile.
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Role in p38α MAP Kinase Inhibitor Synthesis

Role in p38α MAP Kinase Inhibitor Synthesis

3-Cyclopropyl-3-oxopropanenitrile
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Caption: Logical relationship of 3-Cyclopropyl-3-oxopropanenitrile in p38α inhibitor

synthesis.

Conclusion
3-Cyclopropyl-3-oxopropanenitrile is a compound of significant interest due to its versatile

chemical nature and its role as a key intermediate in the synthesis of high-value
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pharmaceutical compounds. Its physicochemical and spectroscopic properties are well-defined,

providing a solid foundation for its use in complex synthetic pathways. The application of this

molecule in the development of potential anticancer agents and MAP kinase inhibitors

highlights its importance in medicinal chemistry. This guide provides essential technical

information to facilitate further research and development involving this promising chemical

entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032227?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

